molecular formula C7H14N2O B1625361 3-(Pyrrolidin-1-yl)propanamide CAS No. 24438-88-8

3-(Pyrrolidin-1-yl)propanamide

Cat. No.: B1625361
CAS No.: 24438-88-8
M. Wt: 142.2 g/mol
InChI Key: CGKYDLSLIFODDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyrrolidin-1-yl)propanamide is an organic compound with the molecular formula C7H14N2O It features a pyrrolidine ring attached to a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(Pyrrolidin-1-yl)propanamide involves the reaction between pyrrolidine and acrylamide. The reaction typically proceeds under mild conditions, often in the presence of a solvent like dichloromethane. The mixture is stirred at room temperature, and the product is purified through standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation. This process can be carried out using palladium on carbon as a catalyst, which allows for efficient conversion of starting materials to the desired product under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

3-(Pyrrolidin-1-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-1-yl)propanamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The pyrrolidine ring plays a crucial role in binding to these targets, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyrrolidin-1-yl)propanamide is unique due to its combination of the pyrrolidine ring and the propanamide group. This structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-pyrrolidin-1-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c8-7(10)3-6-9-4-1-2-5-9/h1-6H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKYDLSLIFODDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455298
Record name 3-(Pyrrolidin-1-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24438-88-8
Record name 3-(Pyrrolidin-1-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Pyrrolidin-1-yl)propanamide
Reactant of Route 2
Reactant of Route 2
3-(Pyrrolidin-1-yl)propanamide
Reactant of Route 3
Reactant of Route 3
3-(Pyrrolidin-1-yl)propanamide
Reactant of Route 4
Reactant of Route 4
3-(Pyrrolidin-1-yl)propanamide
Reactant of Route 5
3-(Pyrrolidin-1-yl)propanamide
Reactant of Route 6
3-(Pyrrolidin-1-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.